molecular formula C24H26N4O2 B3467850 2,7,7-TRIMETHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-4-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

2,7,7-TRIMETHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-4-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Cat. No.: B3467850
M. Wt: 402.5 g/mol
InChI Key: INRMUZSHRGJWHK-UHFFFAOYSA-N
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Description

2,7,7-TRIMETHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-4-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-TRIMETHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-4-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of pyridyl groups: Pyridyl groups can be introduced through nucleophilic substitution reactions.

    Functional group modifications: Various functional groups such as methyl and oxo groups can be introduced through selective reactions like alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Scale-up: Adapting laboratory-scale reactions to industrial-scale production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,7,7-TRIMETHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-4-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce hydroxylated quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: As a potential pharmaceutical agent with therapeutic properties.

    Industry: As an intermediate in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2,7,7-TRIMETHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-4-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalating into nucleic acids to affect gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,7,7-TRIMETHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-4-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE include other quinoline derivatives such as:

    Quinine: An alkaloid used to treat malaria.

    Chloroquine: An antimalarial drug.

    Cinchonine: Another alkaloid with medicinal properties.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of multiple pyridyl groups and the hexahydroquinoline core. These features may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-14-8-10-26-19(11-14)28-23(30)20-15(2)27-17-12-24(3,4)13-18(29)21(17)22(20)16-7-5-6-9-25-16/h5-11,22,27H,12-13H2,1-4H3,(H,26,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRMUZSHRGJWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=N4)C(=O)CC(C3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,7,7-TRIMETHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-4-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,7,7-TRIMETHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-4-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 3
2,7,7-TRIMETHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-4-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2,7,7-TRIMETHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-4-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 5
2,7,7-TRIMETHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-4-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 6
2,7,7-TRIMETHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-4-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

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